![molecular formula C6H9N5O2 B14454079 N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide CAS No. 77440-13-2](/img/structure/B14454079.png)
N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide
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Overview
Description
N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide is a compound that belongs to the pyrimidine family Pyrimidines are a class of six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A pyrimidine-based drug used in cancer treatment.
Methotrexate: Another pyrimidine derivative with anticancer and immunosuppressive properties.
Uniqueness
N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide is unique due to its specific structural features and the presence of both amino and hydroxyl groups on the pyrimidine ring
Biological Activity
N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide, also known as 2,6-diamino-4-hydroxy-5-(N-methyl)formamidopyrimidine, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₆H₉N₅O₂
- Molecular Weight : 183.168 g/mol
- CAS Registry Number : 77440-13-2
This compound is primarily recognized for its role as a methylated derivative of formamidopyrimidine. It is produced through the enzymatic action of DNA-formamidopyrimidine glycosylase, which catalyzes the hydrolysis of DNA containing oxidized purine bases. This process involves the cleavage of the N-C1' glycosidic bond between the oxidized purine and deoxyribose sugar, leading to the formation of apurinic sites in DNA .
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. These properties are essential in mitigating oxidative stress and protecting cellular components from damage caused by reactive oxygen species (ROS).
Antiproliferative Effects
Studies have shown that this compound may possess antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that derivatives of this compound could inhibit the proliferation of melanoma and non-small cell lung cancer cells . The specific pathways through which these effects are mediated remain an area for further investigation.
Cardioprotective Properties
In experimental models, certain analogues related to this compound have been observed to enhance cardiac contractility. These findings suggest potential applications in treating heart failure by modulating P2X receptor activity .
Study on Antioxidant Activity
A study evaluating the antioxidant capacity of various compounds found that derivatives similar to this compound demonstrated significant inhibition of lipid peroxidation and restoration of cell viability in oxidative stress models . This highlights the compound's potential as a therapeutic agent in oxidative stress-related diseases.
Cancer Research
In a series of experiments conducted on different cancer cell lines, it was found that this compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Summary Table of Biological Activities
Properties
CAS No. |
77440-13-2 |
---|---|
Molecular Formula |
C6H9N5O2 |
Molecular Weight |
183.17 g/mol |
IUPAC Name |
N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-N-methylformamide |
InChI |
InChI=1S/C6H9N5O2/c1-11(2-12)3-4(7)9-6(8)10-5(3)13/h2H,1H3,(H5,7,8,9,10,13) |
InChI Key |
CGWDNAFNQOBSCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=C(N=C(NC1=O)N)N |
physical_description |
Solid |
Origin of Product |
United States |
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